3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride
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Overview
Description
3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H9ClF3N3 and a molecular weight of 275.66 g/mol . This compound is known for its unique molecular structure, which includes a trifluoromethyl group attached to a quinoline ring, making it a valuable compound in various scientific research applications .
Preparation Methods
The synthesis of 3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride involves several steps. One common synthetic route includes the reaction of 3-(trifluoromethyl)quinoline with appropriate reagents to introduce the carboximidamide group. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet the demand for this compound .
Chemical Reactions Analysis
3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and quinoline ring play a crucial role in its activity, influencing its binding affinity and reactivity with other molecules. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride can be compared with other similar compounds, such as:
- 3-(Trifluoromethyl)quinoline-2-carboxamide
- 3-(Trifluoromethyl)quinoline-2-carboxylic acid
- 3-(Trifluoromethyl)quinoline-2-carboxaldehyde
These compounds share the trifluoromethyl group and quinoline ring but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
CAS No. |
1179362-02-7 |
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Molecular Formula |
C11H9ClF3N3 |
Molecular Weight |
275.66 g/mol |
IUPAC Name |
3-(trifluoromethyl)quinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H8F3N3.ClH/c12-11(13,14)7-5-6-3-1-2-4-8(6)17-9(7)10(15)16;/h1-5H,(H3,15,16);1H |
InChI Key |
JHOWHVPIDFEVCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=N)N)C(F)(F)F.Cl |
Origin of Product |
United States |
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